2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol
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Overview
Description
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves several steps. One common synthetic route includes the reaction of 1-cyclohexen-1-ol with tert-butyl nitrite and methylthiomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group in the compound can participate in redox reactions, affecting cellular redox balance. The methylthio group may interact with thiol-containing proteins, influencing their function. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
2-(((1,1-Dimethylethyl)nitrosoamino)(methylthio)methyl)-1-cyclohexen-1-ol can be compared with similar compounds such as 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid and other nitrosoamino derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the nitrosoamino and methylthio groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
53527-68-7 |
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Molecular Formula |
C12H22N2O2S |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
N-tert-butyl-N-[(2-hydroxycyclohexen-1-yl)-methylsulfanylmethyl]nitrous amide |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)14(13-16)11(17-4)9-7-5-6-8-10(9)15/h11,15H,5-8H2,1-4H3 |
InChI Key |
HHXBNVNYCCYDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(C1=C(CCCC1)O)SC)N=O |
Origin of Product |
United States |
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